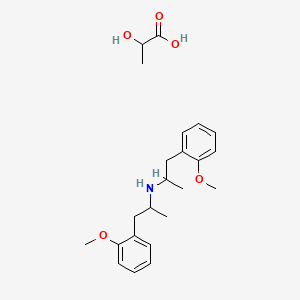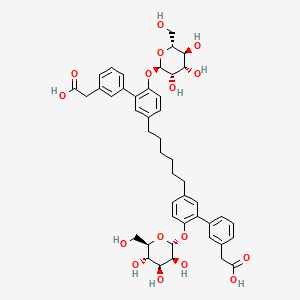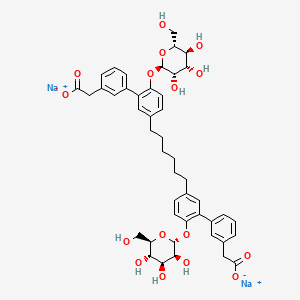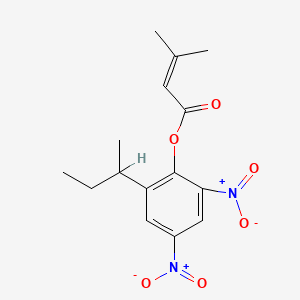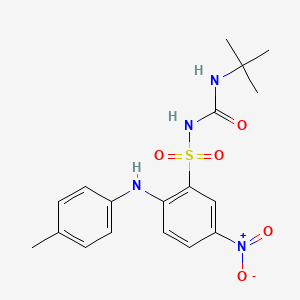
Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
BM-573 is synthesized through a multi-step chemical process. The synthesis begins with the nitration of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the urea derivative by reacting the intermediate with a suitable amine .
Industrial Production Methods
While specific industrial production methods for BM-573 are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as nitration, sulfonylation, and urea formation. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BM-573 undergoes several types of chemical reactions, including:
Oxidation: BM-573 can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitro group in BM-573 can be reduced to an amine group using reducing agents.
Substitution: BM-573 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BM-573 can lead to the formation of various oxidized derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
BM-573 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of thromboxane A2 synthase and receptor antagonism.
Biology: Investigated for its effects on platelet aggregation and vascular function.
Medicine: Potential therapeutic agent for cardiovascular diseases, particularly in preventing thrombosis and pulmonary hypertension.
Industry: Potential applications in the development of new pharmaceuticals targeting thromboxane pathways
Mechanism of Action
BM-573 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. This dual action prevents the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking these pathways, BM-573 reduces platelet aggregation and vascular contraction, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
BM-573 is unique compared to other thromboxane A2 inhibitors and receptor antagonists due to its dual action. Similar compounds include:
Torsemide: A diuretic with a similar chemical structure but lacks the dual action of BM-573.
Sulotroban: A thromboxane receptor antagonist but does not inhibit thromboxane synthase.
SQ-29548: A potent thromboxane receptor antagonist but does not have the dual inhibitory action of BM-573
BM-573’s dual action makes it a promising therapeutic agent with potential advantages over these similar compounds.
properties
CAS RN |
284464-83-1 |
|---|---|
Molecular Formula |
C18H22N4O5S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-tert-butyl-3-[2-(4-methylanilino)-5-nitrophenyl]sulfonylurea |
InChI |
InChI=1S/C18H22N4O5S/c1-12-5-7-13(8-6-12)19-15-10-9-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23) |
InChI Key |
SILRUCMXYIKULW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BM 573 BM-573 BM573 cpd N-terbutyl-N'-(2-(4'-methylphenylamino)-5-nitrobenzenesulfonyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



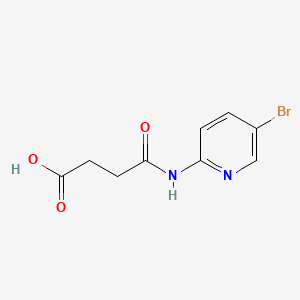
![N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide](/img/structure/B1667064.png)
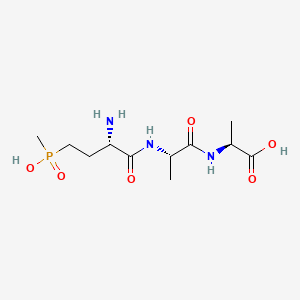
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B1667066.png)
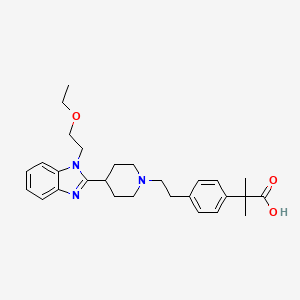
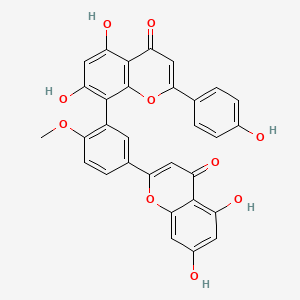
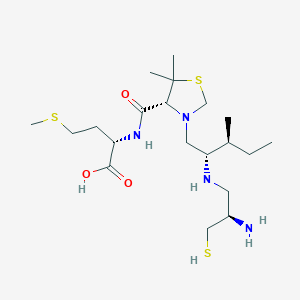

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)
![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)
